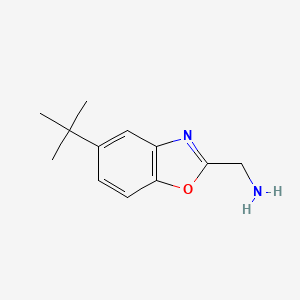
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole" is a thiazole derivative, which is a class of compounds that have garnered interest due to their diverse range of applications, particularly in the field of agriculture as fungicides and in medicine due to their biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various routes, often starting from different initial raw materials. For instance, the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) involves the preparation of potential fungicides with a focus on structure-activity relationships . Another example is the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which provides an efficient and general synthesis method for 4,5-disubstituted thiazoles . The synthesis routes are chosen based on factors such as the availability of raw materials, product quality, conversion rates, and cost-effectiveness .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations, which provided insights into the bond lengths, bond angles, and electronic properties of the compound . Similarly, the molecular geometry and vibrational frequencies of 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one were calculated using ab initio Hartree-Fock and DFT methods .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the condensation of 3-chloropentane-2,4-dione with thioamides followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition leads to the formation of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles . Additionally, the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate results in the synthesis of a thiazolo[3,2-a]pyrimidine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are crucial for their practical applications. These properties include solubility, melting point, stability, and reactivity, which can be influenced by the substituents on the thiazole ring. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was analyzed along with its Hirshfeld surface analysis to reveal intermolecular interactions, which are important for understanding the compound's behavior in the solid state . The physical and chemical properties, purification techniques, and application areas of 2-chloro-5-chloromethyl-1,3-thiazole are also well-documented, highlighting its significance as a chemical raw material .
Scientific Research Applications
Synthesis and Chemical Properties
Chloromethyl Substituted Heterocycles : 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole can serve as a building block in the synthesis of various chloromethyl-substituted heterocycles. It is involved in reactions leading to the formation of pyrimidin-4-ones, 1,3-thiazines, and 5-chloromethyl-thiazolo[3,2-a]pyrimidin-7-ones (Janietz, Goldmann, & Rudorf, 1988).
Molluscicidal and Antifungal Properties : Certain thiazolo[5,4-d]pyrimidines with structural similarities to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole have been shown to possess molluscicidal properties, potentially useful in controlling the spread of diseases like schistosomiasis (El-bayouki & Basyouni, 1988). Additionally, certain 4-nitroisothiazoles, related to this compound, have demonstrated antifungal activity against a broad spectrum of fungi, hinting at the potential of derivatives of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole in antifungal applications (Albert, O'Brien, & Robins, 1980).
Biological Activity and Applications
Anticancer Potential : Compounds structurally related to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole, like certain thiazole and 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their anticancer activities. Some of these compounds have demonstrated promising results against specific cancer cell lines, suggesting that derivatives of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole might also hold potential in this area (Gomha et al., 2017).
Antifilarial and Leukemia Cell Growth Inhibition : Thiazole derivatives, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, have shown significant in vivo antifilarial activity and an ability to inhibit leukemia L1210 cell proliferation. These findings point to the potential use of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole derivatives in the development of antifilarial and anticancer therapies (Kumar et al., 1993).
Biosynthesis of Essential Coenzymes : Derivatives of 1,3-thiazole, which are structurally related to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole, have been implicated in the biosynthesis of essential coenzymes such as thiamin pyrophosphate. These compounds play critical roles in several biological processes, including ATP production through fermentation, respiration, or photosynthesis (Godoi et al., 2006).
properties
IUPAC Name |
5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-3-6-7(4-8)10-5(2)9-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCVKUDCWVUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649256 |
Source


|
| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
CAS RN |
1119449-92-1 |
Source


|
| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)
![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)


![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)